Ethanone, 2-[3-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]butoxy]-1-[4-[3-(1-piperidinyl)propyl]-1-piperazinyl]-
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Overview
Description
Ethanone, 2-[3-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]butoxy]-1-[4-[3-(1-piperidinyl)propyl]-1-piperazinyl]- is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-[3-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]butoxy]-1-[4-[3-(1-piperidinyl)propyl]-1-piperazinyl]- involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core structure, followed by the introduction of the sulfonyl, butoxy, and piperazinyl groups. Common reagents used in these reactions include sulfonyl chlorides, alkyl halides, and piperazine derivatives. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-[3-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]butoxy]-1-[4-[3-(1-piperidinyl)propyl]-1-piperazinyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to simplify the structure or remove specific functional groups.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The conditions vary depending on the desired reaction, often involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce simpler alkyl derivatives.
Scientific Research Applications
Ethanone, 2-[3-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]butoxy]-1-[4-[3-(1-piperidinyl)propyl]-1-piperazinyl]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethanone, 2-[3-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]butoxy]-1-[4-[3-(1-piperidinyl)propyl]-1-piperazinyl]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in various physiological responses.
Comparison with Similar Compounds
Similar Compounds
- **Ethanone, 2-[3-[(4-methoxyphenyl)sulfonyl]butoxy]-1-[4-[3-(1-piperidinyl)propyl]-1-piperazinyl]-
- **Ethanone, 2-[3-[(4-methylphenyl)sulfonyl]butoxy]-1-[4-[3-(1-piperidinyl)propyl]-1-piperazinyl]-
Uniqueness
Ethanone, 2-[3-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]butoxy]-1-[4-[3-(1-piperidinyl)propyl]-1-piperazinyl]- stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C27H45N3O5S |
---|---|
Molecular Weight |
523.7 g/mol |
IUPAC Name |
2-[3-(4-methoxy-2,6-dimethylphenyl)sulfonylbutoxy]-1-[4-(3-piperidin-1-ylpropyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C27H45N3O5S/c1-22-19-25(34-4)20-23(2)27(22)36(32,33)24(3)9-18-35-21-26(31)30-16-14-29(15-17-30)13-8-12-28-10-6-5-7-11-28/h19-20,24H,5-18,21H2,1-4H3 |
InChI Key |
GKHLDYNXBVTTRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)C(C)CCOCC(=O)N2CCN(CC2)CCCN3CCCCC3)C)OC |
Origin of Product |
United States |
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